5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride, also known as EN300-26667409, is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in several physiological functions, including neuronal signaling and regulation of heart rate.
Mode of Action
EN300-26667409 acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,3-cyclopentenopyridine analogues, which are oxidized using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at room temperature in water . This method provides high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: A closely related compound with similar chemical properties.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another derivative with potential biological activities.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: A methylated analogue with distinct chemical behavior.
Uniqueness
5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.2ClH/c11-8(12)5-1-2-10-7-4-9-3-6(5)7;;/h1-2,9H,3-4H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRYBVGXTUPMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2CN1)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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